

Technical Guide: Physicochemical Properties of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Fluoro-1H-indazol-3-yl)methanol

Cat. No.: B1344219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-1H-indazol-3-yl)methanol is a fluorinated heterocyclic compound belonging to the indazole class. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its role as a versatile pharmacophore. Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can enhance pharmacokinetic and pharmacodynamic profiles. This document provides a technical overview of the known and predicted physicochemical properties of **(5-Fluoro-1H-indazol-3-yl)methanol**, a proposed synthetic route, and a discussion of its potential biological relevance in the context of related indazole derivatives.

Physicochemical Properties

Experimentally determined physicochemical data for **(5-Fluoro-1H-indazol-3-yl)methanol** are not readily available in the public domain. The following table summarizes key properties predicted using computational models, which are valuable for guiding research and development activities.

Property	Value (Predicted)	Notes
Chemical Formula	<chem>C8H7FN2O</chem>	-
Molecular Weight	166.16 g/mol	-
logP	1.35	A measure of lipophilicity.
Topological Polar Surface Area (TPSA)	58.1 Å ²	Influences membrane permeability.
Hydrogen Bond Donors	2	-
Hydrogen Bond Acceptors	3	-
pKa (most acidic)	13.59	Prediction for the N-H proton.
pKa (most basic)	1.02	Prediction for the pyrazolic nitrogen.
Aqueous Solubility	-0.99 log(mol/L)	Indicates moderate solubility.

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimations for research planning.

Synthesis

A detailed experimental protocol for the synthesis of **(5-Fluoro-1H-indazol-3-yl)methanol** is not explicitly described in the literature. However, a plausible and efficient synthetic route involves the reduction of its corresponding aldehyde precursor, 5-Fluoro-1H-indazole-3-carbaldehyde. The synthesis of this precursor from 5-fluoro-indole has been reported.

Proposed Experimental Protocol: Reduction of 5-Fluoro-1H-indazole-3-carbaldehyde

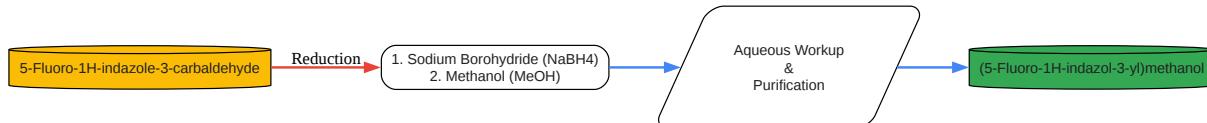
This protocol describes a standard procedure for the reduction of a heterocyclic aldehyde to a primary alcohol using sodium borohydride.

Materials and Reagents:

- 5-Fluoro-1H-indazole-3-carbaldehyde

- Methanol (reagent grade)
- Sodium borohydride (NaBH_4)
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel 60 F_{254})

Equipment:


- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in methanol (approximately 0.1 M concentration).
- Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

- Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.
- Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water at 0 °C.
- Workup:
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **(5-Fluoro-1H-indazol-3-yl)methanol** by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

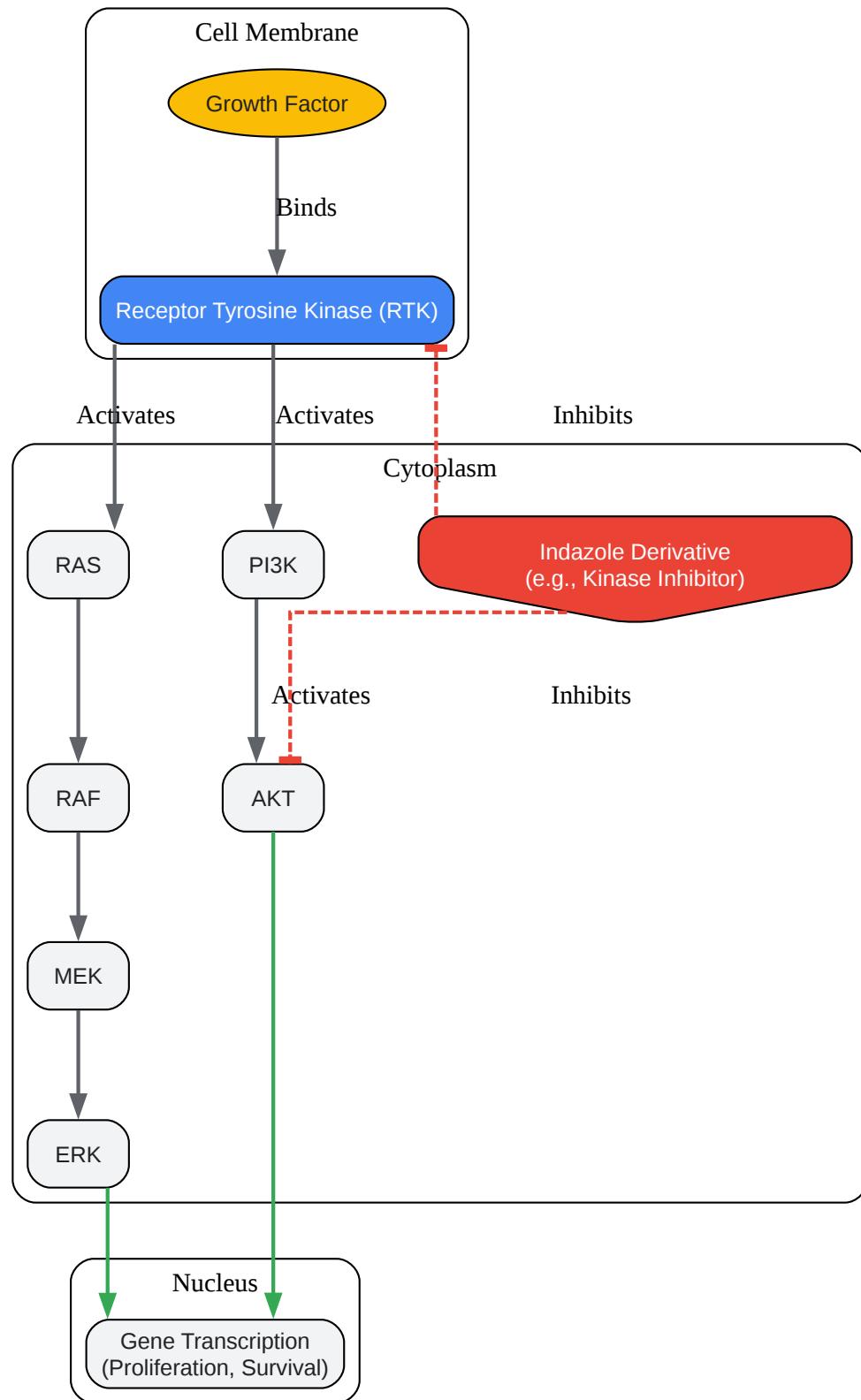
Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Proposed synthesis of **(5-Fluoro-1H-indazol-3-yl)methanol**.

Biological Context and Potential Applications

While specific biological data for **(5-Fluoro-1H-indazol-3-yl)methanol** is not available, the indazole core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of indazole have been extensively investigated and developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.


Many indazole-containing compounds have shown potent inhibitory activity against kinases implicated in cancer and inflammatory diseases, such as:

- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Polo-like kinase 4 (PLK4)
- Akt (Protein Kinase B)
- Mitogen-activated protein kinase 1 (MAPK1)

The inhibition of these kinases can disrupt signaling pathways that control cell proliferation, survival, and angiogenesis. Therefore, **(5-Fluoro-1H-indazol-3-yl)methanol** serves as a valuable building block for the synthesis of more complex molecules that could be screened for activity against these and other important biological targets. The presence of the fluoro group can potentially enhance binding affinity and improve metabolic stability, making it an attractive starting point for drug discovery programs.

Generalized Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by indazole-based kinase inhibitors.

[Click to download full resolution via product page](#)

Generic signaling pathway targeted by indazole kinase inhibitors.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (5-Fluoro-1H-indazol-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344219#physicochemical-properties-of-5-fluoro-1h-indazol-3-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com